(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a phenylalanine derivative that contains a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using trifluoroacetic anhydride as the trifluoromethyl source, along with other reagents such as triphenyl phosphine and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may yield alcohol derivatives.
Scientific Research Applications
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylalanine derivatives and trifluoromethyl-containing compounds, such as:
- (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
- 3-(3-Trifluoromethylphenyl)propionic acid
- 2-Trifluoromethyl-2-propanol
Uniqueness
The uniqueness of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid lies in its specific combination of the trifluoromethyl group and the phenylalanine structure. This combination imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
IUPAC Name |
(3S)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKROQQTKYAUJB-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CC(=O)O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366176 |
Source
|
Record name | (3S)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
755749-11-2 |
Source
|
Record name | (3S)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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